molecular formula C11H8N2O B1278152 1-(3-Isocyanatophenyl)-1H-pyrrole CAS No. 857283-59-1

1-(3-Isocyanatophenyl)-1H-pyrrole

Cat. No. B1278152
M. Wt: 184.19 g/mol
InChI Key: PUPFPJGLDBUOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. In the first paper, 1-(2-Isocyanophenyl)pyrroles were prepared and reacted with different reagents such as aldehydes, ketones, oxiranes, and acetals in the presence of diethyl ether–boron trifluoride to yield pyrrolo[1,2-a]quinoxalines with oxyalkyl substituents at the 4-position. These reactions occurred in moderate to good isolated yields, indicating a successful synthetic strategy for functionalizing pyrrole compounds .

Molecular Structure Analysis

The molecular structure and hydrogen bonding of pyrrole derivatives are crucial for understanding their chemical reactivity and potential applications. The second paper provides a detailed spectroscopic analysis of a dipyrromethane derivative, which includes the use of NMR, UV-Visible, FT-IR, and Mass spectroscopy. The presence of intramolecular hydrogen bonding between the pyrrole NH and the cyanide N atom was confirmed, which is essential for the stability of the molecule. Additionally, the analysis of natural bond orbitals (NBOs) revealed various intramolecular interactions that contribute to the π-electron delocalization within the pyrrole or benzene ring, further stabilizing the molecule .

Chemical Reactions Analysis

Chemical reactivity is a key aspect of pyrrole derivatives, as it determines their potential for further transformations and applications. The second paper also discusses the chemical reactivity of the synthesized dipyrromethane derivative, highlighting its strong electrophilic nature with a global electrophilicity index of 4.58 eV. The local electrophilic reactivity descriptors suggest that the vinyl carbons in the molecule are particularly prone to nucleophilic attack, which could be exploited in subsequent chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the substituents attached to the pyrrole ring. The third paper describes the synthesis of 1-alkyl-3,5-bis(trifluoromethyl)-5-hydroxy-lH-pyrrol-2(5H)-ones, which were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis. The structure of one of the compounds was confirmed by single-crystal X-ray analysis, providing insight into the physical properties of these pyrrole derivatives .

Scientific Research Applications

Synthesis and Pharmacological Activities

1-(3-Isocyanatophenyl)-1H-pyrrole, as a pyrrole derivative, has significant potential in pharmacological applications. For instance, pyrrole compounds have been explored for their anti-inflammatory activities. A study by Dholakia (2023) synthesized and screened a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory activity, revealing potent effects compared to standard drugs (Dholakia, 2023).

Material Science and Explosives Detection

Pyrrole derivatives have been found to play a role in material science, especially in the field of explosives detection. Chen et al. (2011) discussed the synthesis of pyrrole-based compounds with applications in detecting explosives, demonstrating their utility in public safety and military operations (Chen, Jin, Wang, & Lu, 2011).

Antimicrobial Properties

The synthesis of novel pyrrole derivatives has also been targeted for their antimicrobial properties. Hublikar et al. (2019) synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities, showcasing significant antibacterial and antifungal properties (Hublikar et al., 2019).

Organic Synthesis and Chemical Reactivity

The reactivity of pyrrole compounds, including 1-(3-Isocyanatophenyl)-1H-pyrrole, is a topic of interest in organic chemistry. Liao, Shao, and Zhao (2015) reported on the cyclization of allenoates with activated isocyanides, leading to the synthesis of polysubstituted 1H pyrroles, demonstrating the compound's potential in complex organic syntheses (Liao, Shao, & Zhao, 2015).

Safety And Hazards

Isocyanates, including “1-(3-Isocyanatophenyl)-1H-pyrrole”, are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(3-isocyanatophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-9-12-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFPJGLDBUOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428158
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Isocyanatophenyl)-1H-pyrrole

CAS RN

857283-59-1
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Isocyanatophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Grillo, F Fezza, G Chemi, R Colangeli… - ACS Chemical …, 2021 - ACS Publications
Temporal lobe epilepsy is the most common form of epilepsy, and current antiepileptic drugs are ineffective in many patients. The endocannabinoid system has been associated with an …
Number of citations: 11 pubs.acs.org

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